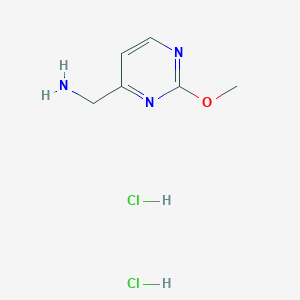

(2-Methoxypyrimidin-4-yl)methanamine dihydrochloride

Description

(2-Methoxypyrimidin-4-yl)methanamine dihydrochloride is a pyrimidine derivative featuring a methoxy group at the 2-position and an aminomethyl group at the 4-position of the pyrimidine ring, with two hydrochloride counterions. Its molecular formula is C₆H₁₁Cl₂N₃O, and it has a molecular weight of approximately 224.09 g/mol (calculated from ) . The compound is identified by CAS No. 56621-89-7 and is structurally characterized by its planar aromatic pyrimidine core, which facilitates interactions in biological or chemical systems. Its dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical or agrochemical applications .

Properties

IUPAC Name |

(2-methoxypyrimidin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c1-10-6-8-3-2-5(4-7)9-6;;/h2-3H,4,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUOXWWJCCMISL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyrimidin-4-yl)methanamine dihydrochloride typically involves the reaction of (2-Methoxypyrimidin-4-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process generally requires maintaining an inert atmosphere and a temperature range of 2-8°C to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often exceeding 95% . The compound is then purified and crystallized to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyrimidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 201.66 g/mol. Its structure features a pyrimidine ring with a methoxy group, which contributes to its solubility and reactivity in biological systems. The presence of the dihydrochloride salt form enhances its aqueous solubility, making it suitable for various applications in research and pharmaceutical settings.

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that (2-Methoxypyrimidin-4-yl)methanamine dihydrochloride may exhibit anticancer properties by targeting specific pathways involved in tumor growth. For instance, studies have shown that compounds with similar structures can inhibit the activity of kinases involved in cancer progression, such as c-KIT kinase, which is relevant for gastrointestinal stromal tumors (GIST) .

-

Neurodegenerative Disease Research :

- The compound has been investigated for its potential role in treating neurodegenerative diseases like Huntington's disease. It has been shown to affect histone deacetylase (HDAC) activity, which is crucial for regulating gene expression involved in neuronal health . Specific case studies have demonstrated its ability to reduce aggregate formation in neuronal models, thereby improving cellular function .

- Metabolic Disorders :

Biological Interactions

The biological interactions of this compound are primarily mediated through its influence on various enzymatic pathways:

- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes linked to cancer cell proliferation and survival.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing cognitive functions and potentially addressing symptoms of schizophrenia through phosphodiesterase inhibition .

Case Study 1: Antitumor Efficacy

A study conducted on murine models highlighted the compound's ability to significantly reduce tumor size when administered alongside established chemotherapeutics. This was attributed to its mechanism of inhibiting specific oncogenic pathways.

Case Study 2: Neuroprotective Effects

In a model of Huntington's disease, chronic administration of the compound resulted in reduced neuronal aggregation and improved behavioral outcomes, suggesting a protective role against neurodegeneration.

Mechanism of Action

The mechanism of action of (2-Methoxypyrimidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity. This binding can inhibit or activate the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The compound’s closest structural analogues, ranked by similarity scores (0.63–0.89), include pyrimidine and pyridine derivatives with variations in substituents and counterions (Table 1).

Table 1: Key Structural Analogues and Similarity Metrics

| Compound Name | CAS No. | Similarity Score | Key Substituents/Ring System | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (2-Methoxypyrimidin-4-yl)methanamine | 2044706-05-8 | 0.89 | Methoxy (pyrimidine), free base | ~167.17 (calculated) |

| (2-Methoxypyrimidin-4-yl)methanamine dihydrochloride | 56621-89-7 | 0.88 | Methoxy (pyrimidine), dihydrochloride | ~224.09 |

| [(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride | 41832-28-4 | N/A | Isopropyl (pyrimidine), dihydrochloride | ~223.14 (calculated) |

| (2-Methylpyridin-4-yl)methanamine dihydrochloride | 1357353-58-2 | N/A | Methyl (pyridine), dihydrochloride | 195.09 |

| 2-Methoxy-4,6-dimethylpyrimidine | 944901-04-6 | 0.78 | Methoxy, methyl (pyrimidine) | ~152.18 |

Key Observations:

- Methoxy vs.

- Pyrimidine vs. Pyridine Rings : Pyrimidine’s two nitrogen atoms increase hydrogen-bonding capacity relative to pyridine, influencing binding affinity in biological targets .

- Free Base vs. Dihydrochloride : The dihydrochloride form improves solubility (e.g., 99% purity in industrial-grade analogues) but may reduce lipophilicity compared to free bases .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Purity (%) | Solubility (Water) | Key Applications |

|---|---|---|---|

| This compound | Not specified | High (salt form) | Pharmaceuticals, agrochemicals |

| [(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride | 95% (typical) | Moderate | Chemical intermediates |

| (2-Methylpyridin-4-yl)methanamine dihydrochloride | 99% | High | Food additives, APIs |

| 2-Methoxy-4,6-dimethylpyrimidine | Industrial grade | Low | Agrochemical synthesis |

Key Observations:

Biological Activity

(2-Methoxypyrimidin-4-yl)methanamine dihydrochloride is a pyrimidine derivative characterized by its unique chemical structure, which includes a methoxy group at the 2-position and a methanamine functional group at the 4-position of the pyrimidine ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in enzyme interactions and receptor binding.

- Molecular Formula: C₆H₁₀Cl₂N₃O

- Molecular Weight: 195.07 g/mol

- Solubility: Enhanced solubility due to its hydrochloride salt form, facilitating various applications in biological assays and pharmaceutical development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate pathways involved in various physiological processes, including:

- Enzyme Inhibition: The compound has shown potential as an inhibitor for specific enzymes, which could lead to therapeutic applications.

- Receptor Binding: Binding affinity studies indicate that this compound may interact with various receptors, influencing cellular signaling pathways.

Enzyme Interaction Studies

Research has indicated that this compound can bind to specific enzymes, potentially affecting their activity. For instance:

- PDE10A Inhibition: Similar compounds have been shown to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular signaling pathways .

Case Studies

- In Vitro Studies:

- A study evaluated the compound's effect on cell proliferation and migration in various cancer cell lines. The results indicated a significant reduction in proliferation rates, suggesting potential anticancer properties.

- Binding Affinity Analysis:

- Binding assays revealed that this compound exhibits a high affinity for certain receptors involved in neurotransmission, indicating possible applications in treating neurological disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2-Chloropyridin-4-yl)methanamine hydrochloride | Chlorine substitution instead of methoxy | Different reactivity due to chlorine presence |

| (4-Methoxypyridin-2-yl)methanamine dihydrochloride | Different substitution pattern on the pyridine ring | Variations in biological activity due to structural differences |

Research Applications

This compound has several applications across various fields:

- Pharmaceutical Development: It serves as a building block for synthesizing more complex organic molecules and potential drug candidates.

- Biological Research: Utilized in studies focused on enzyme interactions and receptor-ligand binding dynamics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methoxypyrimidin-4-yl)methanamine dihydrochloride?

- Methodological Answer :

- Nucleophilic Substitution : Start with 4-chloropyrimidine derivatives, substituting the chlorine atom with a methoxy group using methanol under basic conditions (e.g., NaH or K₂CO₃) .

- Reductive Amination : Convert the pyrimidine carbonyl group to an amine via reaction with ammonia or methylamine in the presence of reducing agents like NaBH₃CN or Pd/C under H₂ .

- Salt Formation : React the free base with HCl in anhydrous ethanol or diethyl ether to form the dihydrochloride salt, followed by recrystallization for purity .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. How should this compound be characterized to confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy group at C2, amine at C4) .

- Mass Spectrometry : Use ESI-MS to verify molecular weight (expected [M+H]⁺ for C₆H₁₀N₃O·2HCl: 216.109 g/mol) .

- Elemental Analysis : Confirm Cl⁻ content via titration or ion chromatography .

- Purity Assessment : Employ HPLC (C18 column, mobile phase: H₂O/MeCN with 0.1% TFA) to ensure ≥95% purity .

Advanced Research Questions

Q. How does the methoxy group on the pyrimidine ring influence biological activity compared to chloro or fluoro analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of methoxy, chloro (e.g., T7185, IC₅₀ = 126 nM for LOXL2 ), and fluoro analogs in enzymatic assays (e.g., LOXL2 inhibition).

- Computational Modeling : Perform molecular docking to assess interactions with target proteins (e.g., LOXL2 active site). Methoxy’s electron-donating effects may enhance binding affinity vs. electron-withdrawing chloro/fluoro groups .

- Solubility Impact : Methoxy substitution improves aqueous solubility, critical for in vivo bioavailability .

Q. What strategies resolve discrepancies in reported biological activities across studies?

- Methodological Answer :

- Orthogonal Assays : Validate activity using multiple assays (e.g., LOXL2 inhibition via fluorometric vs. ELISA methods) .

- Purity Reassessment : Repurify the compound and retest, as impurities (e.g., unreacted intermediates) may skew results .

- Controlled Conditions : Standardize cell culture media (e.g., serum-free to avoid off-target interactions) and enzyme batches .

Q. Can this compound be repurposed for neurodegenerative disease research?

- Methodological Answer :

- Target Screening : Test against monoamine oxidases (MAOs) and LOXL2, both implicated in Alzheimer’s and Parkinson’s .

- Blood-Brain Barrier (BBB) Penetration : Assess logP (predicted ~1.2) and P-gp efflux ratio using Caco-2 assays .

- In Vivo Models : Administer in transgenic mouse models (e.g., APP/PS1 for Alzheimer’s) and monitor biomarkers (Aβ40/42, tau phosphorylation) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.